molecular formula C11H10N2O6S B2903457 Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate CAS No. 312591-13-2

Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate

Cat. No. B2903457
CAS RN: 312591-13-2
M. Wt: 298.27
InChI Key: LVMSEFXAOBOTTL-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate, also known as PNSA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various physiological processes.

Advantages and Limitations for Lab Experiments

Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it a valuable tool for studying the role of these enzymes in various physiological processes. This compound is also stable and can be stored for long periods, making it convenient for use in experiments. However, this compound has some limitations. It is a toxic compound and should be handled with care. Additionally, this compound may not be suitable for studying the activity of all cysteine proteases, as some enzymes may have different active site structures.

Future Directions

There are several future directions for the use of Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate in scientific research. One direction is the development of new inhibitors based on the structure of this compound. This could lead to the discovery of more potent and selective inhibitors of cysteine proteases. Another direction is the use of this compound in combination with other inhibitors to target multiple cysteine proteases simultaneously. This could lead to the development of new therapies for diseases that involve the dysregulation of multiple cysteine proteases. Finally, this compound could be used in the development of diagnostic tools for diseases that involve the dysregulation of cysteine proteases.

Synthesis Methods

The synthesis of Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate involves the reaction of propargyl alcohol with 2-[(4-nitrophenyl)sulfonylamino]acetic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of this compound. The purity and yield of this compound can be improved by using different solvents and purification methods.

Scientific Research Applications

Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate has been widely used in scientific research as a potent inhibitor of cysteine proteases. Cysteine proteases are involved in various physiological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of cysteine proteases by this compound can lead to the discovery of new therapeutic targets for various diseases, including cancer, autoimmune diseases, and viral infections.

properties

IUPAC Name

prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6S/c1-2-7-19-11(14)8-12-20(17,18)10-5-3-9(4-6-10)13(15)16/h1,3-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSEFXAOBOTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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